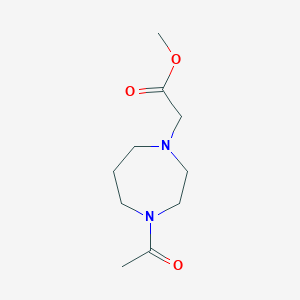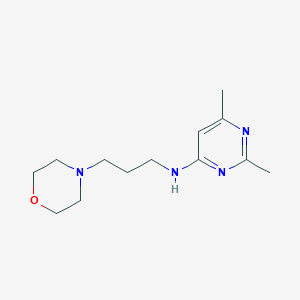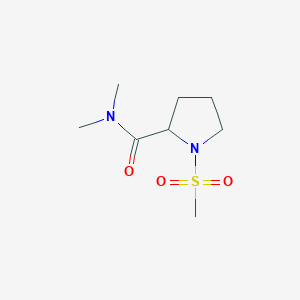
N-(2-cyclopentylethyl)quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopentylethyl)quinoxalin-2-amine is a chemical compound that belongs to the family of quinoxaline derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopentylethyl)quinoxalin-2-amine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against various biological targets such as GABA-A receptors, AMPA receptors, and NMDA receptors. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Wirkmechanismus
The mechanism of action of N-(2-cyclopentylethyl)quinoxalin-2-amine involves its interaction with various biological targets. It has been found to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. It has also been found to block the activity of AMPA receptors and NMDA receptors, leading to a decrease in glutamate-mediated neurotransmission.
Biochemical and Physiological Effects:
N-(2-cyclopentylethyl)quinoxalin-2-amine has been found to exhibit various biochemical and physiological effects. It has been found to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability. It has also been found to decrease glutamate-mediated neurotransmission, leading to a decrease in neuronal activity. These effects have been linked to its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-cyclopentylethyl)quinoxalin-2-amine in lab experiments include its high potency and selectivity for various biological targets. It also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research of N-(2-cyclopentylethyl)quinoxalin-2-amine. One potential direction is to study its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is to study its potential use in the treatment of other disorders such as schizophrenia and Alzheimer's disease. Further studies are also needed to determine its safety and efficacy in humans and to develop more potent and selective derivatives.
Synthesemethoden
The synthesis method of N-(2-cyclopentylethyl)quinoxalin-2-amine involves the reaction of 2,3-dichloroquinoxaline with 2-cyclopentylethylamine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification methods.
Eigenschaften
IUPAC Name |
N-(2-cyclopentylethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-6-12(5-1)9-10-16-15-11-17-13-7-3-4-8-14(13)18-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXYRMBLQJPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)


![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)








![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)